tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Description
Chemical Structure and Properties
The compound tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a boronate-containing heterocyclic molecule. Its core structure comprises a benzo[f][1,4]oxazepine ring fused with a seven-membered oxazepine moiety. The tert-butyl carbamate group at position 4 and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at position 8 enhance its stability and reactivity for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings .
Molecular Formula: C₂₀H₃₀BNO₅ Molecular Weight: 375.27 g/mol (calculated based on analogs such as the 7-boronate isomer, CAS 1256784-52-7) . Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent boronate ester hydrolysis .
Key Applications
This compound is primarily used in medicinal chemistry as a building block for synthesizing bioactive molecules. Its boronate group enables efficient palladium-catalyzed cross-coupling reactions, facilitating the introduction of aryl or heteroaryl groups into complex scaffolds .
Properties
IUPAC Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-12-15(9-8-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYLRHPNPQAURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CCO3)C(=O)OC(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the reaction of 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids.
Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronic acid derivatives.
Reduction: Boronic acids.
Substitution Reactions: Various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structural motifs are similar to known pharmacophores, which may lead to the development of new drugs targeting specific biological pathways. For example:
- Anticancer Activity : Research has indicated that modifications of similar compounds can enhance anticancer properties. The incorporation of boron-containing structures has been linked to improved biological activity against cancer cells .
Organic Synthesis
tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : The presence of the boron moiety allows for participation in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Material Science
The compound's unique structure may also find applications in material science:
- Polymer Chemistry : The ability to incorporate boron into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
In a study focusing on benzothiazepine derivatives, researchers found that compounds with similar structural features exhibited promising anticancer activity. The study highlighted the importance of substituents on the benzothiazepine core for enhancing efficacy against prostate cancer cell lines . This suggests that this compound could be a candidate for further investigation in anticancer drug development.
Case Study 2: Organic Synthesis
A study demonstrated the utility of boronic esters in cross-coupling reactions. The reaction conditions optimized for similar boron-containing compounds resulted in high yields of desired products . This reinforces the potential application of this compound as a key intermediate in synthetic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable boronic esters and boronic acids, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific application, but generally, the compound can bind to enzymes, receptors, or other biomolecules to modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate with structurally related compounds:
Reactivity and Stability
- Boronate vs. Nitro Groups : The boronate ester in the target compound enables Suzuki-Miyaura couplings, whereas the nitro group in the 8-nitro analog (CAS 2059956-16-8) is typically reduced to an amine or subjected to nucleophilic aromatic substitution .
Biological Activity
The compound tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is part of a class of boron-containing compounds known for their diverse biological activities. This article examines the biological properties of this compound through various studies and evaluations.
- Molecular Formula : CHBNO
- Molar Mass : 349.27 g/mol
- CAS Number : 1313034-25-1
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety enhances its potential as a boron-based therapeutic agent. This functionality allows for unique interactions with biomolecules such as proteins and nucleic acids.
Biological Activity Overview
Research has shown that compounds with similar structures exhibit various biological activities including:
- Anticancer Activity : Boron-containing compounds have been studied for their potential in cancer therapy. They can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Neuroprotective Effects : Compounds similar to this one have been investigated for their ability to protect neuronal cells from oxidative stress.
1. Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. The researchers synthesized a series of derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compound was found to exhibit IC values comparable to established chemotherapeutics, indicating significant anticancer potential .
2. Antimicrobial Effects
In another investigation, the antimicrobial activity of related compounds was assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated effective inhibition of bacterial growth, suggesting a promising avenue for developing new antibiotics .
3. Neuroprotective Mechanisms
Research focusing on neuroprotection highlighted that boron-containing compounds could mitigate oxidative stress in neuronal cells. The mechanisms involved include the modulation of signaling pathways that lead to reduced apoptosis and enhanced cell survival .
Data Table: Biological Activities of Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
